An In-depth Technical Guide to Imidapril-d3 Hydrochloride: Properties, Synthesis, and Application in Bioanalytical Methods
An In-depth Technical Guide to Imidapril-d3 Hydrochloride: Properties, Synthesis, and Application in Bioanalytical Methods
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Role of Stable Isotope-Labeled Standards in Pharmaceutical Analysis
In the landscape of modern drug development and clinical pharmacokinetics, the precise and accurate quantification of therapeutic agents in biological matrices is paramount. Imidapril, an angiotensin-converting enzyme (ACE) inhibitor, is a prodrug that is hydrolyzed in the liver to its active metabolite, imidaprilat.[1][2] It is widely prescribed for the treatment of hypertension and chronic heart failure.[3][4] To ensure the reliability of pharmacokinetic and bioequivalence studies, a robust analytical methodology is essential. This guide focuses on Imidapril-d3 Hydrochloride, a stable isotope-labeled analog of Imidapril, which serves as an ideal internal standard in mass spectrometry-based bioanalytical assays. The incorporation of deuterium atoms provides a distinct mass signature, allowing for precise quantification while maintaining nearly identical physicochemical properties to the unlabeled parent drug.[5] This ensures that the internal standard effectively tracks the analyte through sample preparation and analysis, correcting for variability and enhancing the accuracy and precision of the results.[5]
Physicochemical Properties of Imidapril-d3 Hydrochloride
Imidapril-d3 Hydrochloride is a deuterated form of Imidapril Hydrochloride where three hydrogen atoms on the N-methyl group of the imidazolidinone ring have been replaced with deuterium atoms. This specific labeling provides a +3 Da mass shift, which is sufficient for clear differentiation from the unlabeled analyte in mass spectrometric analysis, without significantly altering its chemical behavior.
Chemical Structure
The chemical structure of Imidapril-d3 Hydrochloride is presented below:
Caption: Chemical structure of Imidapril-d3 Hydrochloride.
Physicochemical Data Summary
| Property | Value | Source |
| Molecular Formula | C₂₀H₂₅D₃N₃O₆·HCl | [6][7] |
| Molecular Weight | 444.92 g/mol | [6] |
| CAS Number | 1356017-30-5 | [6][7] |
| Appearance | White to off-white solid | Commercially available data |
| Purity | Typically >98% | [7] |
| Storage Conditions | -20°C, protected from light and moisture | Commercially available data |
| Solubility | Soluble in methanol, DMSO | Commercially available data |
Synthesis of Imidapril-d3 Hydrochloride: A Conceptual Overview
A likely approach would be to utilize a deuterated methylating agent in the final steps of the synthesis of the imidazolidinone ring precursor. For instance, a common precursor in Imidapril synthesis is (4S)-2-oxo-imidazolidine-4-carboxylic acid. The N-methylation of this intermediate could be achieved using a deuterated methyl source such as iodomethane-d3 (CD₃I) or dimethyl-d6 sulfate ((CD₃)₂SO₄). This would be followed by coupling with the appropriate side chain and subsequent deprotection and salt formation to yield Imidapril-d3 Hydrochloride.
The rationale for this late-stage deuteration is to maximize isotopic enrichment and avoid potential deuterium-hydrogen exchange in earlier synthetic steps that might involve harsh acidic or basic conditions. The final product would be purified by chromatographic techniques and its identity and isotopic purity confirmed by NMR and mass spectrometry.
Application in Bioanalytical Methods: A Self-Validating System
The primary application of Imidapril-d3 Hydrochloride is as an internal standard for the quantification of Imidapril in biological matrices, most commonly plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The near-identical chromatographic retention time and ionization efficiency of the deuterated standard to the unlabeled analyte ensure that any variations during sample processing and analysis are accounted for, leading to highly reliable data.
Experimental Protocol: Quantification of Imidapril in Human Plasma using LC-MS/MS
This protocol outlines a representative method for the determination of Imidapril in human plasma.
1. Materials and Reagents:
-
Imidapril Hydrochloride reference standard
-
Imidapril-d3 Hydrochloride (Internal Standard, IS)
-
Human plasma (with anticoagulant, e.g., K₂EDTA)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB) or protein precipitation plates.
2. Preparation of Stock and Working Solutions:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve Imidapril Hydrochloride and Imidapril-d3 Hydrochloride in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the Imidapril stock solution with a 50:50 (v/v) mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Imidapril-d3 Hydrochloride stock solution with the same diluent.
3. Sample Preparation (Solid Phase Extraction):
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
To 200 µL of plasma sample, calibration standard, or quality control sample, add 50 µL of the internal standard working solution and vortex.
-
Load the entire sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient: A suitable gradient to achieve good separation, for example:
-
0-0.5 min: 10% B
-
0.5-2.5 min: 10-90% B
-
2.5-3.5 min: 90% B
-
3.5-3.6 min: 90-10% B
-
3.6-5.0 min: 10% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
-
MS/MS Transitions:
-
Imidapril: m/z 406.2 → 234.2 (Quantifier), m/z 406.2 → 91.1 (Qualifier)[7]
-
Imidapril-d3: m/z 409.2 → 237.2 (Quantifier)
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of Imidapril to Imidapril-d3 against the nominal concentration of the calibration standards.
-
Use a weighted linear regression model (e.g., 1/x²) for the calibration curve.
-
Determine the concentration of Imidapril in the unknown samples from the calibration curve.
Experimental Workflow Diagram
Caption: Bioanalytical workflow for Imidapril quantification.
Trustworthiness and Self-Validation
The described protocol incorporates several self-validating mechanisms to ensure the trustworthiness of the results:
-
Use of a Stable Isotope-Labeled Internal Standard: As previously discussed, Imidapril-d3 Hydrochloride co-elutes with Imidapril and experiences similar matrix effects and ionization suppression/enhancement, providing the most accurate correction for analytical variability.
-
Inclusion of Quality Control (QC) Samples: QC samples at low, medium, and high concentrations are prepared from a separate stock solution and analyzed with each batch of unknown samples. The accuracy and precision of the QC results must fall within established acceptance criteria (typically ±15% of the nominal value, and ±20% for the lower limit of quantification) to validate the run.
-
Calibration Curve Linearity: The linearity of the calibration curve, with a correlation coefficient (r²) typically ≥ 0.99, demonstrates a consistent response of the instrument over the quantification range.
-
System Suitability: Prior to sample analysis, a system suitability test is performed by injecting a standard solution multiple times to ensure the performance of the LC-MS/MS system (e.g., consistent retention times and peak areas).
Conclusion
Imidapril-d3 Hydrochloride is an indispensable tool for the accurate and precise quantification of Imidapril in biological matrices. Its synthesis, while requiring specialized techniques for deuterium labeling, results in a stable and reliable internal standard. The use of Imidapril-d3 Hydrochloride in a well-validated LC-MS/MS method, as outlined in this guide, provides a robust and self-validating system that meets the stringent requirements of regulatory bodies for pharmacokinetic and bioequivalence studies. This ensures the generation of high-quality data that is crucial for the successful development and clinical use of Imidapril.
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